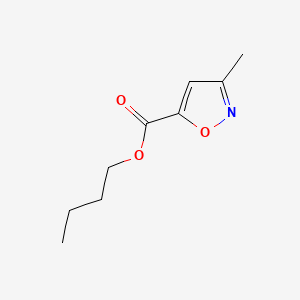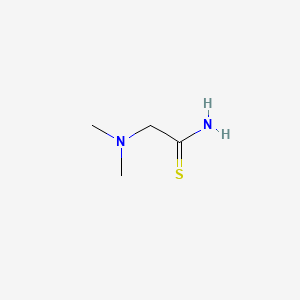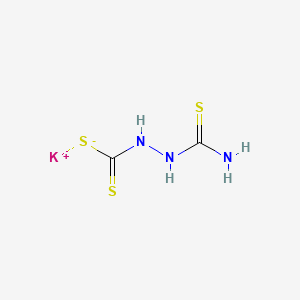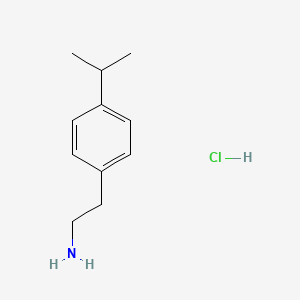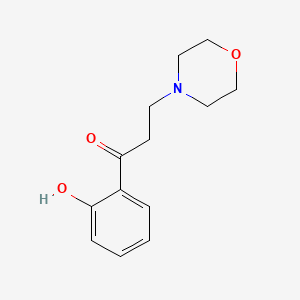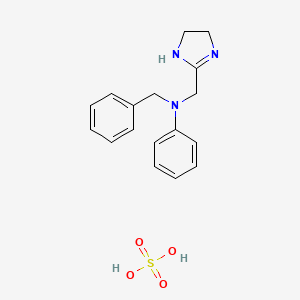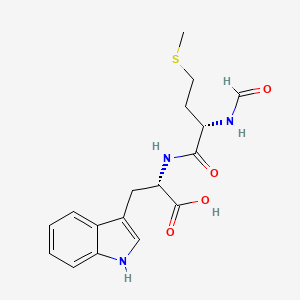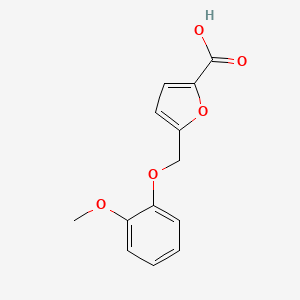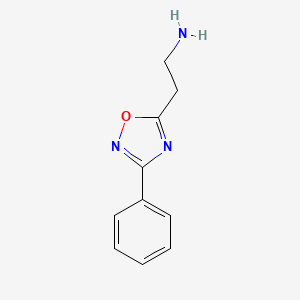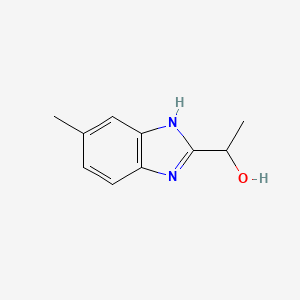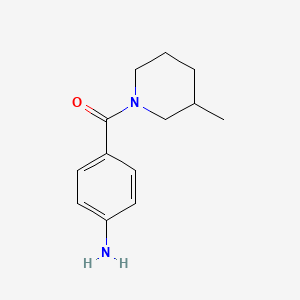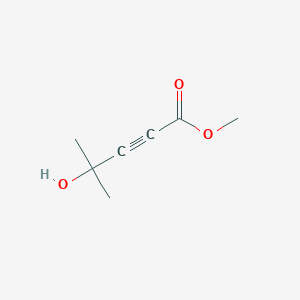
Methyl 4-hydroxy-4-methylpent-2-ynoate
Übersicht
Beschreibung
“Methyl 4-hydroxy-4-methylpent-2-ynoate” is an organic compound with the molecular formula C7H10O3. It is a derivative of pentanoic acid, with a hydroxy group at the 4th carbon and a methyl group at the 2nd carbon .
Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxy-4-methylpent-2-ynoate” consists of a pentanoic acid backbone with a hydroxy group at the 4th carbon and a methyl group at the 2nd carbon . The molecular weight of this compound is 142.15 g/mol.Wissenschaftliche Forschungsanwendungen
Catalyst Studies
Research by Finashina et al. (2016) explored the carboxylation of 2-methylbutyn-3-ol-2 on Ag- and Cu-containing catalysts. They found that 4-hydroxy-4-methylpent-2-ynoic acid did not form under their conditions; instead, other polyfunctional acids were produced, indicating the complexity of reactions involving similar compounds (Finashina, Kustov, Krasovskii, & Formenova, 2016).
Organic Synthesis
Crisp and Gebauer (1997) studied the hydrostannation of a derivative of this compound, indicating its role in the formation of complex organic molecules (Crisp & Gebauer, 1997).
Functionalization of Amino Acids
Trofimov et al. (2009) reported on the synthesis of nonconventionally functionalized amino acids using methyl 4-hydroxy-4-methylpent-2-ynoate. This shows its use in the creation of biologically significant amino acid derivatives (Trofimov, Mal’kina, Shemyakina, Nosyreva, Borisova, Khutsishvili, & Krivdin, 2009).
Corrosion Inhibition Studies
Khattabi et al. (2019) investigated the use of derivatives of this compound in corrosion inhibition for mild steel. Their findings suggest applications in materials science and engineering (Khattabi, Benhiba, Tabti, Djedouani, El Assyry, Touzani, Warad, Oudda, & Zarrouk, 2019).
Acid-Base Properties in Catalysis
Cutrufello et al. (2002) used calorimetric and catalytic methods to investigate the acid-base properties of various oxides, including those related to the conversion of compounds similar to methyl 4-hydroxy-4-methylpent-2-ynoate. This research highlights its relevance in catalytic processes (Cutrufello, Ferino, Monaci, Rombi, & Solinas, 2002).
Eigenschaften
IUPAC Name |
methyl 4-hydroxy-4-methylpent-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-7(2,9)5-4-6(8)10-3/h9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWXWZYQRNCVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401485 | |
| Record name | methyl 4-hydroxy-4-methylpent-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-4-methylpent-2-ynoate | |
CAS RN |
25294-59-1, 209909-03-5 | |
| Record name | 2-Pentynoic acid, 4-hydroxy-4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25294-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-hydroxy-4-methylpent-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



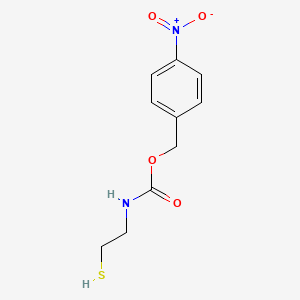
![{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid](/img/structure/B1598441.png)
